molecular formula C10H7F3N2O B8420561 N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No. B8420561
M. Wt: 228.17 g/mol
InChI Key: ILOWHTHPQMGHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

N-(2-cyanophenyl)-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C10H7F3N2O/c1-15(9(16)10(11,12)13)8-5-3-2-4-7(8)6-14/h2-5H,1H3

InChI Key

ILOWHTHPQMGHBX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C#N)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Cyanophenyl)-2,2,2-trifluoroacetamide (3 g, 0.014 mol) was added to sodium hydride (60% in oil, 0.62 g, 0.026 mol) in THF (40 ml) under nitrogen and stirred for 4 h. Methyl iodide (8.7 ml, 0.14 mol) was added and stirring continued overnight. The mixture was poured onto brine and extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the product (3 g), MS (+EI) 228 (M+). 1H NMR (CDCl3) 7.8 (1H, d), 7.7 (1H, dd), 7.4 (1H, dd), 7.4 (1H, d), 3.43 (3H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

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